![molecular formula C13H12N2OS B2835868 N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide CAS No. 2411252-50-9](/img/structure/B2835868.png)
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide is a complex organic compound with the molecular formula C13H12N2OS and a molecular weight of 244.31 g/mol. This compound features a unique structure that combines a pyrrole ring, a thiophene ring, and a but-2-ynamide group, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Coupling of Pyrrole and Thiophene Rings: The pyrrole and thiophene rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of But-2-ynamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the alkyne group to form the corresponding alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amide group, where nucleophiles such as amines or alcohols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.
Reduction: Reduced forms of the alkyne group, such as alkenes or alkanes.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-Pyrrol-1-ylphenyl)methyl]but-2-ynamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-[(2-Pyrrol-1-ylfuran-3-yl)methyl]but-2-ynamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[(2-Pyrrol-1-ylpyridin-3-yl)methyl]but-2-ynamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-[(2-Pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties
Eigenschaften
IUPAC Name |
N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-5-12(16)14-10-11-6-9-17-13(11)15-7-3-4-8-15/h3-4,6-9H,10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNXOUBCYLCDKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(SC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
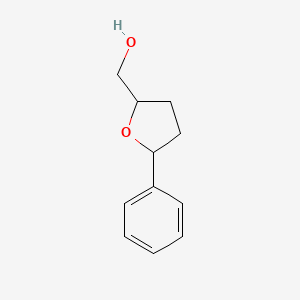
![5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B2835791.png)
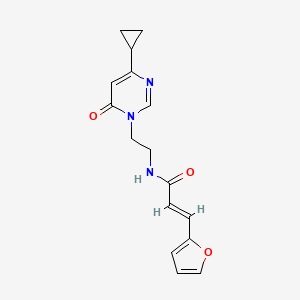

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2835795.png)
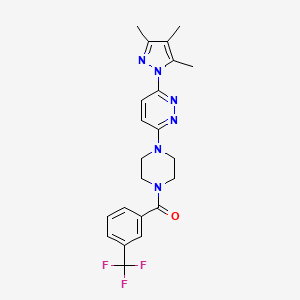
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine](/img/structure/B2835799.png)

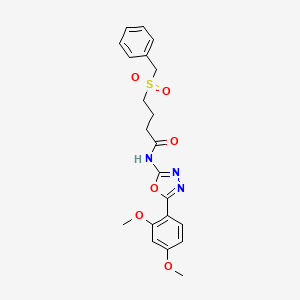


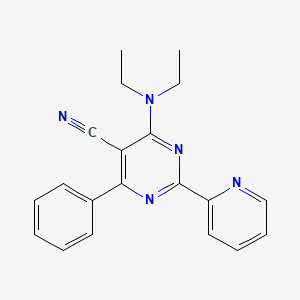
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B2835807.png)
![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2835808.png)
